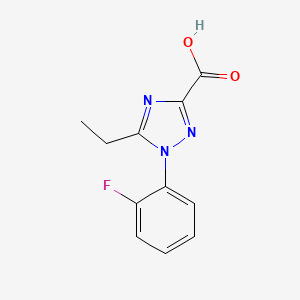

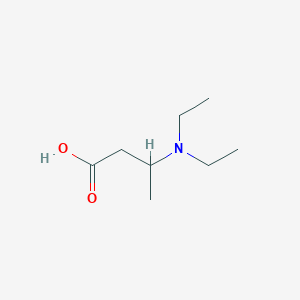

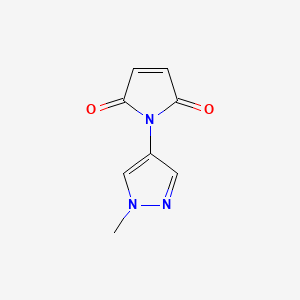

![molecular formula C9H12F3N3 B1418991 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine CAS No. 1153265-18-9](/img/structure/B1418991.png)

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine

Vue d'ensemble

Description

“3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” is a chemical compound that is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” include a molecular weight of 219.21 . The compound is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Pharmaceutical Research

The trifluoromethyl group is a key structural motif in active pharmaceutical ingredients. Compounds with this group, such as 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine , may be explored for their potential as receptor antagonists or neurotransmitter inhibitors due to their structural similarity to known pharmaceuticals .

Agrochemical Development

Trifluoromethylpyridines, which share a similar trifluoromethyl group with the compound , are used in the synthesis of active agrochemical ingredients. This suggests that 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine could have applications in developing new pesticides or herbicides .

Organic Synthesis

The trifluoromethyl group is often used to enhance the biological activity of molecules. Therefore, 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine might be used as an intermediate in organic synthesis to create more potent compounds .

Crop Protection

Compounds with trifluoromethyl groups are in demand for crop protection products. While not directly mentioned, it’s possible that 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine could be investigated for its efficacy in protecting crops against pests or diseases .

Chemical Research

The unique properties of the trifluoromethyl group could make 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine a subject of interest in chemical research studies, particularly those exploring new reactions or chemical processes .

Neurological Studies

Given its potential role as a neurotransmitter inhibitor, this compound may be useful in neurological studies, particularly those investigating pain pathways or migraine mechanisms, as suggested by related research on similar compounds .

Safety And Hazards

The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to “3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine”.

Propriétés

IUPAC Name |

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRVZTOQDFOBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

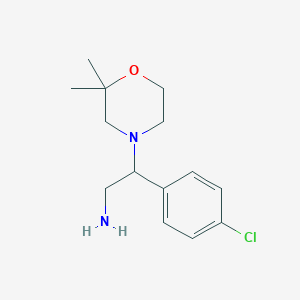

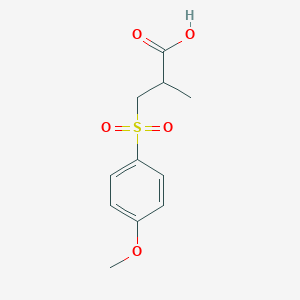

![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)

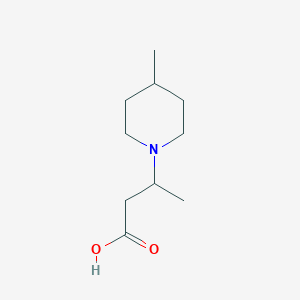

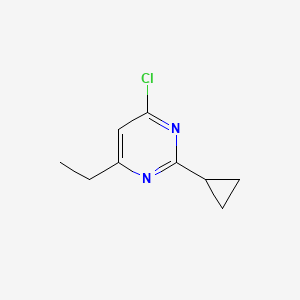

![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)

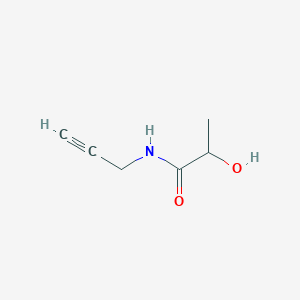

![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)